Sodium 2-Thiobarbiturate

説明

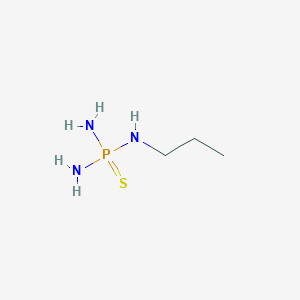

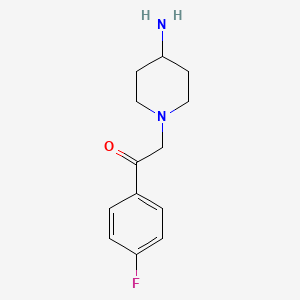

Sodium 2-Thiobarbiturate, also known as 2-Thiobarbituric Acid Sodium Salt, is a chemical compound with the molecular formula C4H3N2NaO2S . It has a molecular weight of 166.13 and appears as a white to almost white powder or crystal .

Synthesis Analysis

The synthesis of Sodium 2-Thiobarbiturate involves the reaction of thiourea and dimethyl malonate, followed by the addition of a solution of sodium methylate in methanol under reflux conditions .Molecular Structure Analysis

The molecular structure of Sodium 2-Thiobarbiturate is characterized by the presence of a thiocarbonyl group, which differentiates it from conventional barbiturates . This difference in structure leads to different hydrogen bonding patterns in Sodium 2-Thiobarbiturate compared to conventional barbiturates .Chemical Reactions Analysis

Sodium 2-Thiobarbiturate can form salts with imidazole, resulting in different supramolecular architectures . These salts are thermally stable up to approximately 100°C in air . The solubility studies showed that these salts are more soluble in water than H2(T)BA .Physical And Chemical Properties Analysis

Sodium 2-Thiobarbiturate is a solid at 20°C .科学的研究の応用

Hydrogen Bonding Studies

Sodium 2-Thiobarbiturate is used in comparative studies of C2=O and C2=S barbiturates, focusing on their differing hydrogen bonds . The different hydrogen-bonding strength and geometries of C2=O vs. C2=S lead to the formation of different hydrogen-bonding patterns in C2=S in comparison to the C2=O in conventional barbiturates .

Solution Behavior Analysis

This compound is used in concentration- and temperature-dependent NMR experiments to compare their association constants, Gibbs free energy of association, and the coalescence behavior of the N-H‧‧‧S=C bonded assemblies .

Langmuir Film Studies

In Langmuir films, the introduction of C2=S suppresses 2D crystallization when comparing B and TB using Brewster angle microscopy, also revealing a significant deviation in morphology .

Polymer Reinforcement

When embedded into a hydrophobic polymer such as polyisobutylene, a largely different rheological behavior was observed for the barbiturate-bearing PB compared to the thiobarbiturate-bearing PTB polymers, indicative of a stronger hydrogen bonding in the thioanalogue PTB .

Acid-Base and Complexing Properties

The acid–base properties of 2-thiobarbituric, 1,3-diethyl-, and 1,3-dibutyl-2-thiobarbiturc acids and the thermodynamics of their complexation with Ag (I) ions in aqueous solutions have been investigated using a spectrophotometric technique and ab initio calculations .

Pharmaceutical and Agrochemical Synthesis

Sodium 2-Thiobarbiturate is used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .

将来の方向性

Sodium 2-Thiobarbiturate and other barbituric acids are useful tools for the construction of various supramolecular compounds with intriguing physicochemical properties . They play a significant role in biology and medicine . The study of these compounds, including their synthesis, properties, and applications, is an active area of research .

作用機序

Target of Action

Sodium 2-Thiobarbiturate, a barbiturate derivative, primarily targets the GABA A receptor . This receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Sodium 2-Thiobarbiturate interacts with its primary target, the GABA A receptor, by binding at a distinct binding site associated with a Cl- ionopore . This binding increases the duration of time for which the Cl- ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus .

Biochemical Pathways

The action of Sodium 2-Thiobarbiturate affects the GABAergic pathway, which is involved in inhibitory neurotransmission in the central nervous system . By enhancing the inhibitory effect of GABA, Sodium 2-Thiobarbiturate contributes to a decrease in neuronal activity, thereby affecting various downstream effects such as decreased cerebral metabolic rate of oxygen consumption and decreased cerebrovascular response to carbon dioxide .

Pharmacokinetics

Barbiturates in general are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of Sodium 2-Thiobarbiturate’s action include a decrease in neuronal activity and a decrease in the cerebral metabolic rate of oxygen consumption . At the cellular level, Sodium 2-Thiobarbiturate causes mitochondrial depolarization, which can potentiate excitotoxic neuronal death .

Action Environment

The action, efficacy, and stability of Sodium 2-Thiobarbiturate can be influenced by various environmental factors. For instance, the pH of the environment can affect the acid-base properties of Sodium 2-Thiobarbiturate . Additionally, the presence of other substances, such as imidazole derivatives, can lead to the formation of novel salts with Sodium 2-Thiobarbiturate, potentially affecting its physicochemical properties .

特性

InChI |

InChI=1S/C4H4N2O2S.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWPSDLHLAAELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)NC1=O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiobarbituric Acid Sodium Salt | |

CAS RN |

31645-12-2 | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31645-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the synthetic importance of Sodium 2-Thiobarbiturate in the context of pyrimidine derivatives?

A1: Sodium 2-Thiobarbiturate serves as a crucial intermediate in synthesizing various substituted pyrimidine compounds. [, ] Both research papers highlight its role as a starting material. For instance, it reacts with diethyl malonate and thiourea to yield nearly quantitative amounts of the target compound. [] Further modifications, such as methylation and chlorination, lead to valuable intermediates like 4,6-Dichloro-2-methylthiopyrimidine, a key precursor in synthesizing pharmaceuticals like Ticagrelor. [, ]

Q2: How is Sodium 2-Thiobarbiturate characterized using spectroscopic techniques?

A2: While the provided abstracts don't detail the specific spectroscopic characterization of Sodium 2-Thiobarbiturate itself, they emphasize its use in synthesizing other compounds. [, ] The research confirms the structures of both the intermediates and the final product (4,6-Dichloro-2-methylthiopyrimidine) using Infrared spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] This suggests that similar spectroscopic methods are likely employed to characterize Sodium 2-Thiobarbiturate during its synthesis and utilization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)

![6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1465882.png)

![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)

![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B1465887.png)